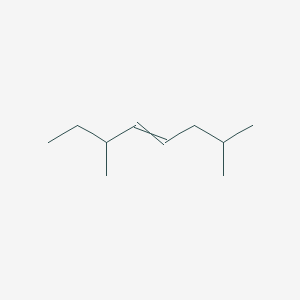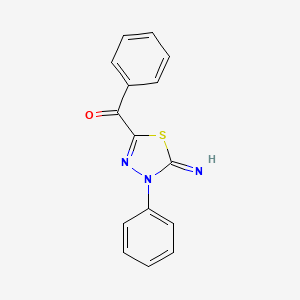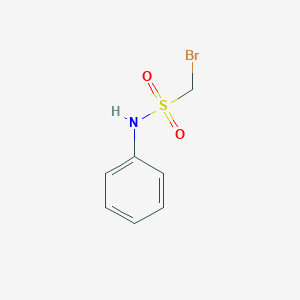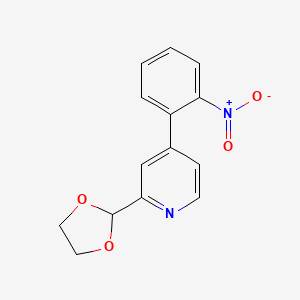
Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)- is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse chemical properties and wide range of applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)- typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives, dioxolane, and nitrobenzene. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Could be explored for its pharmacological properties and potential therapeutic uses.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)- would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-aminophenyl)-
- Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-hydroxyphenyl)-
- Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-methylphenyl)-
Uniqueness
Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)- is unique due to its specific functional groups and structural features, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
55218-80-9 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)pyridine |
InChI |
InChI=1S/C14H12N2O4/c17-16(18)13-4-2-1-3-11(13)10-5-6-15-12(9-10)14-19-7-8-20-14/h1-6,9,14H,7-8H2 |
InChI Key |
DCIAAJXUJCEJRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=NC=CC(=C2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,6-Trimethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium](/img/structure/B14636198.png)
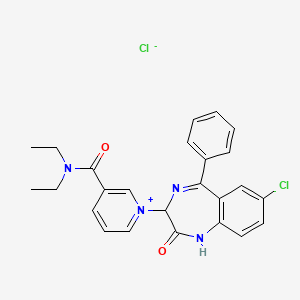
![Trimethyl[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane](/img/structure/B14636212.png)
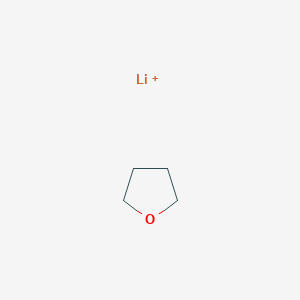

![5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene](/img/structure/B14636241.png)

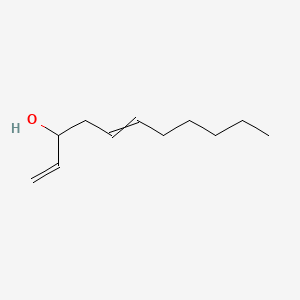
![1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]](/img/structure/B14636264.png)
![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
![4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14636281.png)
